N-(3-chloro-2-methylphenyl)-3-(1H-tetrazol-1-yl)propanamide
Overview
Description
N-(3-chloro-2-methylphenyl)-3-(1H-tetrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a tetrazole ring, a chlorinated aromatic ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-(1H-tetrazol-1-yl)propanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Chlorination of the Aromatic Ring: The aromatic ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The final step involves the reaction of the chlorinated aromatic compound with a suitable amine to form the propanamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-(1H-tetrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-3-(1H-tetrazol-1-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.
N-(3-chloro-2-methylphenyl)-3-(1H-tetrazol-1-yl)ethanamide: Similar structure with an ethanamide group instead of a propanamide group.
Uniqueness
N-(3-chloro-2-methylphenyl)-3-(1H-tetrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring and chlorinated aromatic ring make it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(tetrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c1-8-9(12)3-2-4-10(8)14-11(18)5-6-17-7-13-15-16-17/h2-4,7H,5-6H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMPJBSJYDXKGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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